molecular formula C13H9NO2 B3369656 4-Nitrofluorene CAS No. 24237-68-1

4-Nitrofluorene

Cat. No.: B3369656
CAS No.: 24237-68-1
M. Wt: 211.22 g/mol
InChI Key: CYYBQMPZHMAEGT-UHFFFAOYSA-N
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Description

4-Nitrofluorene is an organic compound belonging to the class of nitro-polycyclic aromatic hydrocarbons. It is characterized by a fluorene backbone with a nitro group attached at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrofluorene can be synthesized through the nitration of fluorene. The process involves dissolving fluorene in warm glacial acetic acid and adding concentrated nitric acid gradually while maintaining the temperature between 50°C and 80°C. The reaction mixture is then cooled, and the product is collected and purified .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving industrial-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrofluorene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Zinc dust, calcium chloride, and alcohol.

    Photochemical Reactions: Solvents like chloroform, dichloromethane, and dimethylformamide.

    Substitution Reactions: Various nucleophiles and electrophiles depending on the desired product.

Major Products:

Mechanism of Action

The mechanism of action of 4-Nitrofluorene involves its interaction with biological molecules. It acts as an electron acceptor, participating in redox reactions. The nitro group can undergo reduction to form reactive intermediates that interact with DNA, leading to genotoxic effects. These interactions are crucial in understanding its mutagenic and carcinogenic properties .

Comparison with Similar Compounds

  • 2-Nitrofluorene
  • 8-Nitrofluoranthene
  • 3-Nitrofluoranthene

Comparison: 4-Nitrofluorene is unique due to its specific position of the nitro group, which influences its chemical reactivity and biological activity. Compared to 2-Nitrofluorene, it exhibits different photochemical behavior and genotoxicity. 8-Nitrofluoranthene and 3-Nitrofluoranthene, while similar in structure, have different degrees of mutagenicity and aromaticity, affecting their bioactivity .

Properties

IUPAC Name

4-nitro-9H-fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c15-14(16)12-7-3-5-10-8-9-4-1-2-6-11(9)13(10)12/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYBQMPZHMAEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C31)C(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00178930
Record name Fluorene, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24237-68-1
Record name 4-Nitro-9H-fluorene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24237-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluorene, 4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024237681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluorene, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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